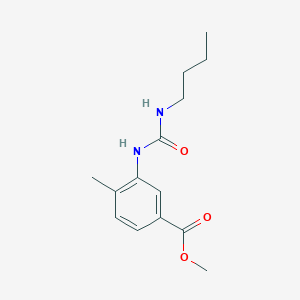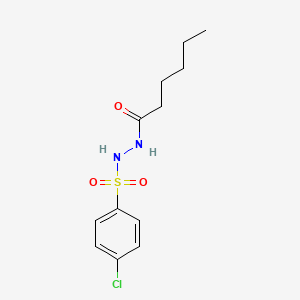![molecular formula C19H19ClN2O2 B4629278 3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)
3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.1135055 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Quinazolinone derivatives, including those related to 3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone, have been explored for their corrosion inhibitory effects. A study investigated new compounds derived from quinazolinone for their inhibition efficiencies against mild steel corrosion in acidic environments. These compounds were found to be effective corrosion inhibitors, acting via chemical adsorption on the metallic surface, with efficiencies increasing with concentration (Errahmany et al., 2020).
Analgesic Activity
Quinazolinone rings have been reported to possess diverse biological activities, including significant analgesic effects. A particular study focused on synthesizing and evaluating the analgesic activity of quinazolinone derivatives, revealing these compounds to exhibit substantial analgesic activity in comparison to a standard analgesic drug (Osarodion, 2023).
Antioxidant Properties
Another study synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties, identifying specific derivatives with potent antioxidant and promising metal-chelating properties. This showcases the potential of quinazolinone derivatives in addressing oxidative stress-related conditions (Mravljak et al., 2021).
Anticancer Treatment
Quinazolinone derivatives have also been designed and synthesized for their antitumor activities. A series of novel 3-methyl-quinazolinone derivatives was evaluated for antitumor activity, demonstrating significant effects against various cancer cell lines. Some compounds were particularly noted for their ability to induce apoptosis and cell cycle arrest in cancer cells, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Le et al., 2020).
Catalysis
Quinazolinone derivatives have also found application in catalysis, particularly in the synthesis of other quinazolinones. Research demonstrated the use of magnetic nanoparticles as a catalyst for the green, one-pot synthesis of 4(3H)-quinazolinones, offering an efficient and environmentally friendly method for producing these compounds (Dadgar & Kalkhorani, 2015).
Propriétés
IUPAC Name |
3-[4-(4-chloro-2-methylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-14-12-15(20)8-9-18(14)24-11-5-4-10-22-13-21-17-7-3-2-6-16(17)19(22)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJLYMJQYFMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![(5E)-1-(4-Chlorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)



![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)
![N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4629248.png)
![ETHYL 4-[({[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B4629252.png)
amine](/img/structure/B4629253.png)
![(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4629289.png)
![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B4629291.png)
